molecular formula C14H19NO2 B1609095 (2-Methoxyphenyl)(3-methylpiperidin-1-yl)methanone CAS No. 560098-24-0

(2-Methoxyphenyl)(3-methylpiperidin-1-yl)methanone

Cat. No.: B1609095
CAS No.: 560098-24-0
M. Wt: 233.31 g/mol
InChI Key: QMFRAISWJZVLDG-UHFFFAOYSA-N
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Description

(2-Methoxyphenyl)(3-methylpiperidin-1-yl)methanone is an organic compound that features a methoxyphenyl group and a methylpiperidinyl group connected via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyphenyl)(3-methylpiperidin-1-yl)methanone typically involves the reaction of 2-methoxybenzoyl chloride with 3-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-Methoxybenzoyl chloride+3-MethylpiperidineThis compound+HCl\text{2-Methoxybenzoyl chloride} + \text{3-Methylpiperidine} \rightarrow \text{this compound} + \text{HCl} 2-Methoxybenzoyl chloride+3-Methylpiperidine→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyphenyl)(3-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of (2-Hydroxyphenyl)(3-methylpiperidin-1-yl)methanone.

    Reduction: Formation of (2-Methoxyphenyl)(3-methylpiperidin-1-yl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methoxyphenyl)(3-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. For example, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxyphenyl)(4-methylpiperidin-1-yl)methanone
  • (2-Methoxyphenyl)(3-ethylpiperidin-1-yl)methanone
  • (2-Methoxyphenyl)(3-methylpyrrolidin-1-yl)methanone

Uniqueness

(2-Methoxyphenyl)(3-methylpiperidin-1-yl)methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and the methylpiperidinyl moiety provides distinct properties that can be leveraged in various applications.

Properties

IUPAC Name

(2-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-6-5-9-15(10-11)14(16)12-7-3-4-8-13(12)17-2/h3-4,7-8,11H,5-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFRAISWJZVLDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396974
Record name (2-Methoxyphenyl)(3-methylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

560098-24-0
Record name (2-Methoxyphenyl)(3-methylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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